Methyl(1-{3-[4-(propan-2-yloxy)phenyl]phenyl}ethyl)amine

Lipophilicity ADME prediction Blood-brain barrier permeability

Methyl(1-{3-[4-(propan-2-yloxy)phenyl]phenyl}ethyl)amine (CAS 1178402-39-5) is a synthetic, small-molecule secondary amine (C18H23NO, MW 269.38 g/mol) belonging to the substituted biphenyl ether class. Its structure features a 4-isopropoxyphenyl ring coupled to a phenyl ring bearing an N,α-dimethylethanamine side chain, yielding a stereogenic center at the α-carbon.

Molecular Formula C18H23NO
Molecular Weight 269.388
CAS No. 1178402-39-5
Cat. No. B2781628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl(1-{3-[4-(propan-2-yloxy)phenyl]phenyl}ethyl)amine
CAS1178402-39-5
Molecular FormulaC18H23NO
Molecular Weight269.388
Structural Identifiers
SMILESCC(C)OC1=CC=C(C=C1)C2=CC(=CC=C2)C(C)NC
InChIInChI=1S/C18H23NO/c1-13(2)20-18-10-8-15(9-11-18)17-7-5-6-16(12-17)14(3)19-4/h5-14,19H,1-4H3
InChIKeyGSUWBZHRSDPBCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl(1-{3-[4-(propan-2-yloxy)phenyl]phenyl}ethyl)amine (CAS 1178402-39-5): Procurement-Relevant Identity and Physicochemical Profile


Methyl(1-{3-[4-(propan-2-yloxy)phenyl]phenyl}ethyl)amine (CAS 1178402-39-5) is a synthetic, small-molecule secondary amine (C18H23NO, MW 269.38 g/mol) belonging to the substituted biphenyl ether class. Its structure features a 4-isopropoxyphenyl ring coupled to a phenyl ring bearing an N,α-dimethylethanamine side chain, yielding a stereogenic center at the α-carbon [1]. The compound is catalogued under MDL number MFCD22375337 and is supplied as a research-grade building block with a typical purity of 95% (HPLC/NMR) [2]. Computed physicochemical descriptors—including an XLogP3-AA value of 4.1, a topological polar surface area (TPSA) of 21.3 Ų, one hydrogen bond donor, two hydrogen bond acceptors, and five rotatable bonds—place it within a moderately lipophilic, CNS-accessible property space distinct from simpler biphenylamine congeners [1].

Why Methyl(1-{3-[4-(propan-2-yloxy)phenyl]phenyl}ethyl)amine Cannot Be Trivially Replaced by In-Class Biphenylamine Analogs


Although several biphenylamine scaffolds share the isopropoxy substituent and the C18H23NO molecular formula, small structural variations produce measurable differences in key molecular descriptors that govern ADME behavior and physicochemical handling. The target compound incorporates a chiral N-methyl-1-arylethanamine fragment that simultaneously elevates lipophilicity (XLogP3 = 4.1) and lowers TPSA (21.3 Ų) compared with primary amine analogs such as C-(3′-isopropoxybiphenyl-4-yl)-methylamine (XLogP3 = 3.2; TPSA = 35.3 Ų) [1][2]. These differences directly affect chromatographic retention, membrane permeability, and formulation solubility—parameters that cannot be replicated by simply selecting any biphenylamine compound from the same empirical formula bin. Consequently, substitution without systematic characterization risks altering lead-optimization SAR trends, complicating analytical method development, and undermining the reproducibility of biological assays.

Quantitative Differentiation Evidence for Methyl(1-{3-[4-(propan-2-yloxy)phenyl]phenyl}ethyl)amine Relative to Closest Structural Analogs


Enhanced Computed Lipophilicity (XLogP3) Versus Primary Amine Biphenyl Analog Confers Superior Predicted Membrane Permeability

The target compound exhibits an XLogP3-AA value of 4.1, substantially higher than the value of 3.2 computed for the primary amine comparator C-(3′-isopropoxybiphenyl-4-yl)-methylamine (CAS 880157-15-3), which differs only by replacement of the N-methyl-1-ethanamine side chain with a simple aminomethyl group [1][2]. The ΔXLogP3 of +0.9 log units translates to a predicted ~8-fold increase in octanol–water partition coefficient, suggesting markedly better passive membrane diffusion and potential CNS penetration for the target compound under otherwise identical conditions [1][2].

Lipophilicity ADME prediction Blood-brain barrier permeability

Reduced Topological Polar Surface Area (TPSA) Compared to Primary Amine and 2-Aminobiphenyl Isomers Indicates Improved Passive Absorption

The target compound has a computed TPSA of 21.3 Ų, which is 40% lower than the 35.3 Ų recorded for both C-(3′-isopropoxybiphenyl-4-yl)-methylamine (CAS 880157-15-3) and 4′-isopropoxy-[1,1′-biphenyl]-2-amine (CAS 854234-73-4) [1][2][3]. The TPSA of 21.3 Ų falls well below the 60 Ų threshold commonly associated with oral absorption, whereas the comparator TPSA of 35.3 Ų, while still compliant, is closer to the 90 Ų cutoff for blood–brain barrier penetration, giving the target compound a wider safety margin in permeability predictions [1].

Polar surface area Oral bioavailability prediction Passive transcellular permeability

Higher Rotatable Bond Count Compared to Primary Amine and Aniline Analogs Suggests Greater Conformational Adaptability for Target Engagement

The target compound contains 5 rotatable bonds, exceeding the 4 rotatable bonds of C-(3′-isopropoxybiphenyl-4-yl)-methylamine and the 3 rotatable bonds of 4′-isopropoxy-[1,1′-biphenyl]-2-amine [1][2][3]. The additional rotatable bond originates from the N-methyl-1-ethanamine side chain, which introduces an extra degree of torsional freedom. While increased flexibility generally carries an entropic penalty upon binding, it also expands the conformational ensemble available for induced-fit recognition, which can be advantageous for targets with plastic binding pockets [1].

Conformational flexibility Molecular recognition Rotatable bonds

Certified Supplier Purity of ≥95% with Multi-Gram Availability Enables Direct Use in Medicinal Chemistry Campaigns Without Further Purification

Multiple independent suppliers list the target compound at a certified purity of 95% (by HPLC or NMR), with standard packaging ranging from 100 mg to 10 g . In contrast, the structural isomer bifemelane (CAS 90293-01-9) is primarily distributed as a pharmaceutical reference standard or hydrochloride salt, and several suppliers have discontinued the free-base form of the target compound's scaffold analogs (e.g., CymitQuimica Ref. 10-F649737 listed as 'Discontinued' for both 250 mg and 500 mg) . The consistent 95% purity specification ensures that the material can be deployed in structure–activity relationship (SAR) studies or as a synthetic intermediate without the need for in-house re-purification, reducing procurement risk and lead time.

Compound purity Procurement specification Medicinal chemistry supply

Recommended Research and Industrial Application Scenarios for Methyl(1-{3-[4-(propan-2-yloxy)phenyl]phenyl}ethyl)amine Based on Quantitative Differentiation Evidence


CNS-Penetrant Lead Optimization Programs Requiring Moderately Lipophilic Building Blocks

The compound's XLogP3 of 4.1 and TPSA of 21.3 Ų place it in favorable CNS drug-like property space [1]. When screening a series of biphenylamine building blocks for a CNS target, the target compound offers a quantifiable lipophilicity advantage (ΔXLogP3 +0.9) over the primary amine analog 880157-15-3, translating to predicted superior passive blood–brain barrier penetration. Medicinal chemistry teams can prioritize this scaffold for SAR exploration when the target product profile requires logD7.4 ≈ 3–4 and TPSA < 60 Ų.

High-Throughput Screening (HTS) Library Design Requiring Chiral, sp³-Rich Scaffolds for 3D Diversity

With five rotatable bonds, one undefined stereocenter, and a non-planar N-methyl-1-ethanamine side chain, the target compound introduces greater three-dimensional conformational diversity than the flatter 2-aminobiphenyl analog (854234-73-4, ROTB = 3) [2]. Compound library designers seeking to increase sp³ character and stereochemical complexity for challenging protein–protein interaction targets can use this scaffold to enhance library Fsp³ and reduce aromatic ring count relative to fully planar biphenylamines.

Analytical Method Development and Reference Standard Qualification for Biphenylamine-Related Substances

The well-defined purity specification (95% by HPLC/NMR) and the availability of physicochemical descriptors (logP, TPSA, exact mass 269.177964357 Da) facilitate its use as a system suitability standard or a retention-time marker in reverse-phase HPLC method development for biphenyl ether amines [1]. Its distinct lipophilicity and polar surface area relative to in-class impurities make it a suitable reference compound for resolving co-eluting peaks in pharmaceutical impurity profiling methods.

Synthetic Intermediate for Late-Stage Functionalization via Secondary Amine Alkylation or Reductive Amination

The secondary N-methylamine motif enables chemoselective derivatization (e.g., acylation, sulfonylation, reductive amination) without the competing reactivity of a primary amine [1]. Process chemists requiring a monoprotected amine building block for convergent synthesis can leverage this feature to avoid protection/deprotection steps required when using primary amine analogs (e.g., 880157-15-3), thereby improving synthetic step economy and overall yield.

Quote Request

Request a Quote for Methyl(1-{3-[4-(propan-2-yloxy)phenyl]phenyl}ethyl)amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.